

An In-depth Technical Guide to Novel Boron-Containing Heterocyclic Compounds

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Compound of Interest

Compound Name: 3-Amino-1,2-oxaborepan-2-ol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Boron-containing compounds have emerged as a significant class of pharmacophores in medicinal chemistry, transitioning from being perceived as toxic to becoming the foundation of several FDA-approved drugs.[1] Their unique ability to form reversible covalent bonds, owing to the Lewis acidic nature of the boron atom, allows for potent and selective interactions with biological targets.[2] This technical guide provides a comprehensive overview of the core aspects of novel boron-containing heterocyclic compounds, with a focus on their synthesis, biological activity, and mechanisms of action. The information is tailored for researchers, scientists, and professionals involved in drug development, aiming to facilitate a deeper understanding and inspire further innovation in this burgeoning field.

Key Classes and Biological Activities

Boron's incorporation into heterocyclic structures has yielded a diverse array of compounds with a broad spectrum of biological activities. Benzoxaboroles, in particular, have garnered significant attention and success.

Benzoxaboroles: A Privileged Scaffold

First synthesized in 1957, benzoxaboroles are bicyclic compounds containing a boronic acid fused to a benzene ring.[3] This scaffold has proven to be a versatile platform for developing

drugs with antifungal, antibacterial, anti-inflammatory, and anticancer properties.

Antifungal Activity:

Tavaborole (formerly AN2690) is a prime example of a successful benzoxaborole-based drug, approved for the topical treatment of onychomycosis.[4] It exhibits potent activity against dermatophytes such as *Trichophyton rubrum* and *Trichophyton mentagrophytes*.[5]

Compound	Organism	MIC Range (µg/mL)	MIC50 (µg/mL)	MIC90 (µg/mL)	Reference
Tavaborole (AN2690)	<i>Trichophyton rubrum</i>	1.0–8.0	4.0	8.0	[5]
Tavaborole (AN2690)	<i>Trichophyton mentagrophytes</i>	4.0–8.0	4.0	8.0	[5]
Tavaborole (AN2690)	<i>Candida albicans</i>	2 - 16	16	16	[6]

Antibacterial Activity:

Vaborbactam, a cyclic boronic acid derivative, is a β -lactamase inhibitor approved in combination with the carbapenem antibiotic meropenem.[3] It effectively restores the activity of meropenem against carbapenem-resistant Enterobacteriaceae (CRE), particularly those producing *Klebsiella pneumoniae* carbapenemase (KPC).[7]

Compound	Organism	MIC50 (µg/mL)	MIC90 (µg/mL)	Reference
GSK2251052	Anaerobic Bacteria (overall)	2	4	[1]
GSK2251052	Bacteroides fragilis	-	4	[1]
GSK2251052	Bacteroides thetaiotaomicron	-	8	[1]
GSK2251052	Clostridium perfringens	>32	>32	[1]

Pharmacokinetics of Vaborbactam (in combination with Meropenem):

Parameter	Value	Unit	Reference
Cmax (single 2g dose)	55.6	mg/L	[8]
AUC _{0–inf} (single 2g dose)	588	mg·h/L	[8]
Half-life (t _{1/2})	1.68	hours	[8]
Volume of Distribution (V _d)	18.6	L	[8]
Protein Binding	~33	%	[8]
Renal Excretion (unchanged)	75 - 95	%	[8]

Anticancer Activity:

Recent research has explored the potential of benzoxaborole derivatives as anticancer agents. Several compounds have demonstrated cytotoxicity against various human cancer cell lines.

Compound	Cell Line	IC50 (μM)	Reference
Compound 2 (AN2690 derivative)	U2OS (Osteosarcoma)	66.8	[9]
Compound 2 (AN2690 derivative)	SKOV3 (Ovarian Cancer)	~80	[9]

Carbonic Anhydrase Inhibition:

Benzoxaboroles have also been identified as a novel chemotype for the inhibition of carbonic anhydrases (CAs), a family of enzymes implicated in various physiological and pathological processes.[6]

Compound	Isoform	Ki (nM)	Reference
18	hCA IX	~30	[10]
19	hCA IX	~30	[10]
20	hCA IX	~30	[10]
22	hCA IX	~30	[10]
14	hCA IV	497.3	[10]

Other Boron-Containing Heterocycles

Beyond benzoxaboroles, other classes of boron-containing heterocycles, such as diazaborines and oxazaborolidines, have also shown promising biological activities.

Diazaborines: These compounds have demonstrated antibacterial properties, primarily against Gram-negative bacteria, by inhibiting the enoyl-acyl carrier protein reductase (ENR), an essential enzyme in fatty acid biosynthesis.[11][12]

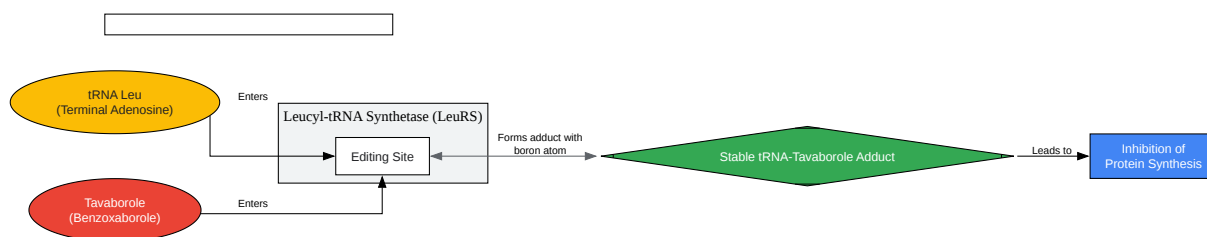
Oxazaborolidines: This class of compounds has been investigated for its antibacterial activity against *Streptococcus mutans*, a key bacterium in the formation of dental caries. The minimal inhibitory concentration (MIC) values for several synthesized oxazaborolidines ranged from 0.53 to 6.75 mM.[13]

Mechanisms of Action

The unique chemistry of the boron atom dictates the mechanisms of action of these heterocyclic compounds, often involving the formation of a covalent bond with a key residue in the active site of the target enzyme.

Inhibition of Leucyl-tRNA Synthetase by Tavaborole

Tavaborole exerts its antifungal effect by inhibiting fungal leucyl-tRNA synthetase (LeuRS), an enzyme crucial for protein synthesis.^[14] The boron atom of tavaborole forms a stable adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine of tRNA(Leu) within the editing site of the enzyme. This trapping of the tRNA prevents the catalytic cycle and halts protein synthesis, leading to fungal cell death.^{[15][16]}



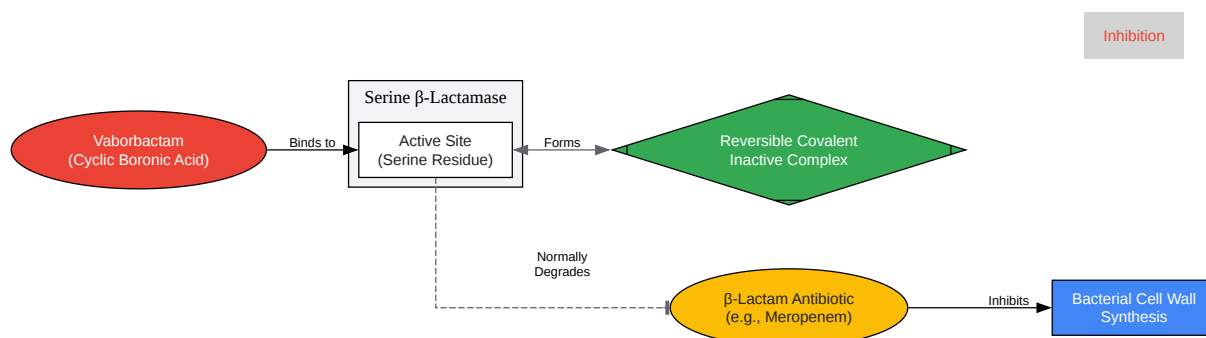
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Inhibition of Leucyl-tRNA Synthetase by Tavaborole.

Inhibition of β -Lactamase by Vaborbactam

Vaborbactam protects β -lactam antibiotics from degradation by serine β -lactamases. The boron atom in vaborbactam acts as a potent electrophile, mimicking the tetrahedral transition state of the natural substrate. It forms a reversible covalent bond with the catalytic serine residue in the

active site of the β -lactamase, effectively inactivating the enzyme and allowing the partner antibiotic to exert its antibacterial effect.[3][17]



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Mechanism of β -Lactamase Inhibition by Vaborbactam.

Experimental Protocols

Detailed and reproducible synthetic procedures are critical for the advancement of research in this field. Below are representative protocols for the synthesis of key benzoxaboroles.

Synthesis of Tavaborole (5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole)

The synthesis of Tavaborole can be achieved through a multi-step process starting from 2-bromo-5-fluorobenzaldehyde.[9][18][19]

Step 1: Protection of the aldehyde

- Dissolve 2-bromo-5-fluorobenzaldehyde and trimethoxymethane in methanol.

- Add a catalytic amount of concentrated sulfuric acid and reflux the solution.
- Neutralize the reaction with a solution of sodium methoxide in methanol.
- Distill the reaction mixture under vacuum to obtain 1-bromo-2-(dimethoxymethyl)-4-fluorobenzene.

Step 2: Borylation

- Dissolve the product from Step 1 in dry diethyl ether under an argon atmosphere and cool to -78°C .
- Add n-butyllithium in hexane dropwise, maintaining the temperature below -70°C .
- Add triisopropyl borate dropwise.
- Allow the reaction to warm to room temperature and then hydrolyze with aqueous HCl.
- Extract the product with diethyl ether and recrystallize from hot water to yield 4-fluoro-2-formylphenylboronic acid.

Step 3: Reduction and Cyclization

- Dissolve the 4-fluoro-2-formylphenylboronic acid in methanol.
- Add sodium borohydride in portions and stir the solution for an extended period.
- Remove the solvent under vacuum and dissolve the crude product in water.
- Crystallization from water yields 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (Tavaborole).



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Synthetic Workflow for Tavaborole.

Synthesis of Vaborbactam

The synthesis of Vaborbactam is a complex, multi-step process that involves the stereoselective construction of the cyclic boronic acid core. A key step often involves a Matteson homologation reaction.[\[20\]](#)[\[21\]](#)

General Synthetic Strategy:

- **Starting Material:** The synthesis typically begins with a chiral starting material to establish the desired stereochemistry.
- **Matteson Homologation:** A crucial step is the diastereoselective chain homologation of a boronate ester to an α -chloroboronic ester. This reaction often requires low temperatures and the use of dichloromethylithium.
- **Formation of the Oxaborinane Ring:** Subsequent steps involve the formation of the six-membered oxaborinane ring.
- **Amide Coupling:** The thiopheneacetyl side chain is introduced via an amide coupling reaction.
- **Deprotection and Purification:** The final steps involve the removal of protecting groups and purification of the final product.

Synthesis of Crisaborole

Crisaborole, an anti-inflammatory agent, is another important benzoxaborole. Its synthesis has been approached through various routes, often starting from substituted phenols.[\[22\]](#)[\[23\]](#)

A Representative Synthetic Route:

- **Condensation:** 2-bromo-5-hydroxybenzaldehyde is reacted with ethylene glycol in the presence of an acid catalyst to protect the aldehyde group.
- **Etherification:** The resulting phenol is reacted with 4-fluorobenzonitrile to form a diaryl ether.
- **Deprotection:** The aldehyde protecting group is removed.

- Miyaura Borylation: The aryl bromide is converted to a boronate ester using a palladium catalyst and a boron source like bis(pinacolato)diboron.
- Reduction and Cyclization: The aldehyde is reduced with a reducing agent such as sodium borohydride, which subsequently leads to the cyclization to form the benzoxaborole ring of Crisaborole.



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Synthetic Workflow for Crisaborole.

Conclusion

Novel boron-containing heterocyclic compounds represent a promising and expanding frontier in drug discovery. The unique chemical properties of boron enable innovative mechanisms of action, leading to the development of effective therapies for a range of diseases. The benzoxaborole scaffold, in particular, has demonstrated remarkable versatility, yielding approved drugs for fungal infections and inflammatory conditions, with further potential in oncology and other areas. As synthetic methodologies become more refined and our understanding of the biological roles of these compounds deepens, the future for boron-based therapeutics appears bright. This guide serves as a foundational resource for researchers and developers poised to contribute to this exciting field.

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